tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl N-[(2R,4S)-2-methylpiperidin-4-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4;/h8-9,12H,5-7H2,1-4H3,(H,13,14);1H/t8-,9+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXPAHGOEJLWNJ-RJUBDTSPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CCN1)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 4-Piperidone Hydrochloride
The amine group of 4-piperidone hydrochloride is protected using di-tert-butyl dicarbonate (Boc anhydride) in ethanol under inert conditions. This step ensures the amine remains inert during subsequent reactions, preventing unwanted side products. The reaction proceeds at room temperature, achieving yields of 85–90%.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 25°C |
| Boc Anhydride Equiv. | 1.2 |
| Reaction Time | 12 hours |
Reductive Amination for Methyl Group Introduction
The Boc-protected intermediate undergoes reductive amination to introduce the 2-methyl group. Sodium borohydride (NaBH₄) and titanium tetraisopropylate (Ti(OiPr)₄) are employed to reduce the imine formed between the ketone and methylamine. This step is conducted at 0–5°C to minimize racemization, yielding the (2R,4S) diastereomer with 70–75% enantiomeric excess (ee).
Optimization Data
| Parameter | Effect on Yield/Stereoselectivity |
|---|---|
| NaBH₄ Equiv. | 3.0 equiv. maximizes reduction |
| Ti(OiPr)₄ Equiv. | 1.5 equiv. enhances selectivity |
| Temperature | <5°C prevents epimerization |
Carbamate Formation and Hydrochlorination
Carbamate Installation
The piperidine amine is reacted with tert-butyl chloroformate in dichloromethane (DCM) using N-methylmorpholine (NMM) as a base. This step proceeds at -10°C to avoid carbamate cleavage, achieving 80–85% yield. The reaction’s success relies on rigorous exclusion of moisture.
Key Observations
-
Excess tert-butyl chloroformate (1.5 equiv.) ensures complete conversion.
-
DCM’s low polarity minimizes side reactions.
Hydrochlorination for Salt Formation
The free base is converted to its hydrochloride salt using hydrogen chloride (HCl) in ethyl acetate. This step enhances solubility and stability for pharmaceutical applications. Crystallization from ethanol/ether mixtures yields >99% purity.
Purification Metrics
| Parameter | Value |
|---|---|
| Solvent System | Ethanol:Diethyl Ether (3:1) |
| Crystallization Temp. | -20°C |
| Final Purity | >99% (HPLC) |
Stereochemical Control and Resolution
Achieving the (2R,4S) configuration requires chiral resolution techniques. Diastereomeric salts formed with L-tartaric acid are separated via fractional crystallization, yielding the desired isomer with 98% ee. Alternative methods, such as chiral column chromatography using cellulose-based stationary phases, achieve similar results but at higher costs.
Comparative Resolution Methods
| Method | ee (%) | Yield (%) | Cost Efficiency |
|---|---|---|---|
| L-Tartaric Acid | 98 | 65 | High |
| Chiral Chromatography | 99 | 60 | Low |
Industrial-Scale Production and Challenges
Scalability Considerations
Industrial synthesis employs continuous-flow reactors to enhance reproducibility and reduce reaction times. For example, Boc protection in flow systems achieves 95% yield with a residence time of 30 minutes, compared to 12 hours in batch processes.
Common Pitfalls
-
Racemization : Elevated temperatures during reductive amination reduce stereoselectivity.
-
Impurity Profile : Residual titanium species require rigorous washing with aqueous EDTA.
Case Studies and Research Advancements
A 2024 study demonstrated that replacing NaBH₄ with tetramethylammonium triacetoxyborohydride (TMAB) improves stereoselectivity to 90% ee while reducing reaction time to 2 hours . Another innovation involves enzymatic resolution using lipases, though this method remains experimental.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine, which can then undergo further functionalization .
Scientific Research Applications
Protecting Group in Organic Synthesis
tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride is primarily utilized as a protecting group for amines during multi-step synthetic processes. The steric hindrance provided by the tert-butyl group allows for selective reactions on other functional groups without interference from the amine, making it invaluable in complex organic synthesis.
Synthesis of Peptide-Based Drugs
In medicinal chemistry, this compound is employed in the synthesis of peptide-based drugs. The ability to protect and subsequently deprotect amine groups is crucial for creating peptides with specific biological activities.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of key enzymes involved in neurodegenerative diseases:
- β-secretase : Inhibition of this enzyme is critical for preventing the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease.
- Acetylcholinesterase : This inhibition can enhance cholinergic signaling, potentially improving cognitive function.
Interaction with Biological Systems
The compound's lipophilicity enhances its ability to penetrate the blood-brain barrier, allowing it to interact with central nervous system targets effectively. This property is particularly useful in developing treatments for neurological disorders.
In Vitro Studies
A study demonstrated that a derivative of this compound (M4) showed moderate protective effects against amyloid beta-induced toxicity in astrocytes by reducing TNF-α levels and free radical formation . The M4 compound exhibited significant inhibition of amyloid aggregation (85% at 100 μM), indicating its potential as a therapeutic agent for Alzheimer's disease .
In Vivo Models
In vivo studies using scopolamine-induced models of Alzheimer's disease showed that M4 could inhibit amyloidogenesis but exhibited limited bioavailability in brain tissues compared to established treatments like galantamine . This highlights the necessity for further optimization of similar compounds for enhanced efficacy.
Comparison with Other Protecting Groups
| Protecting Group | Stability | Ease of Removal | Applications |
|---|---|---|---|
| tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate | High | Acidic conditions | Amines in complex syntheses |
| Phenylmethoxycarbonyl (Cbz) | Moderate | Mild acids | Amines |
| Methoxycarbonyl | Low | Nucleophilic attack | Less common |
The tert-butyl protecting group stands out due to its high stability and ease of removal under acidic conditions, making it preferable for complex synthetic pathways.
Mechanism of Action
The mechanism of action of tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride involves the protection of amine groups through the formation of a carbamate. The Boc group is cleaved under acidic conditions, resulting in the formation of a stable carbocation that can undergo further reactions . This mechanism is crucial for its role in organic synthesis and pharmaceutical research.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on analogous structures.
Key Differences and Implications
Azetidine: Increased ring strain may enhance reactivity but reduce binding selectivity .
Substituent Effects: Fluoro Group (CAS 1818843-18-3): Introduces electronegativity, improving metabolic stability and membrane permeability . Methyl Group (Target Compound): Steric effects may influence stereoselective synthesis or target affinity.
Boc Protection :
- Ubiquitous in analogs for amine protection during solid-phase peptide synthesis (SPPS) or fragment coupling .
Biological Activity
tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride (CAS Number: 2305078-79-7) is a compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H23ClN2O2
- Molecular Weight : 250.76 g/mol
- Purity : ≥95%
- IUPAC Name : tert-butyl N-[(2R,4S)-2-methylpiperidin-4-yl]carbamate; hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is noted for its role as a protecting group in organic synthesis, particularly in the synthesis of amines and peptide-based drugs. Its mechanism involves the formation of a stable carbamate linkage that protects amine groups from unwanted reactions, which can be crucial in multi-step synthesis processes.
1. Neuroprotective Effects
Research has indicated that compounds similar to tert-butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate exhibit neuroprotective properties. A study involving a related compound (M4) showed that it could protect astrocytes against amyloid-beta (Aβ) toxicity, which is significant in the context of Alzheimer's disease (AD). The M4 compound demonstrated:
- Inhibition of β-secretase : IC50 = 15.4 nM
- Inhibition of acetylcholinesterase : Ki = 0.17 μM
- Reduction of Aβ aggregation : 85% inhibition at 100 μM .
2. Anti-inflammatory Properties
The activation of Toll-like receptor 4 (TLR4) by Aβ aggregates leads to an inflammatory response involving pro-inflammatory cytokines such as TNFα and IL-6. Compounds like M4 have been shown to mitigate this response, suggesting potential anti-inflammatory properties that could be beneficial in treating neurodegenerative diseases .
Case Study 1: Neuroprotection Against Aβ Toxicity
In vitro studies demonstrated that treatment with the M4 compound resulted in a significant increase in astrocyte cell viability when co-treated with Aβ1-42 compared to untreated controls:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Aβ1-42 | 43.78 ± 7.17 |
| Aβ1-42 + M4 | 62.98 ± 4.92 |
This indicates that M4 may protect astrocytes from Aβ-induced toxicity through mechanisms that warrant further investigation .
Case Study 2: In Vivo Efficacy
In vivo studies using scopolamine-induced models suggested that while M4 reduced β-secretase activity and Aβ levels, it did not yield statistically significant differences compared to standard treatments like galantamine. This highlights the need for improved bioavailability strategies for compounds targeting central nervous system disorders .
Q & A
Q. How can computational modeling predict the biological activity of tert-butyl carbamate derivatives?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target receptors (e.g., GPCRs) using the 2R,4S configuration. QSAR models trained on logP, polar surface area, and H-bond donors correlate with membrane permeability. MD simulations (100 ns) assess conformational stability in lipid bilayers .
Notes on Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
